molecular formula C18H25NO6 B12961295 (R)-6-(Benzyloxy)-2-((tert-butoxycarbonyl)amino)-6-oxohexanoic acid

(R)-6-(Benzyloxy)-2-((tert-butoxycarbonyl)amino)-6-oxohexanoic acid

Cat. No.: B12961295
M. Wt: 351.4 g/mol
InChI Key: QAMQBROWEMDMOK-CQSZACIVSA-N
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Description

®-6-(Benzyloxy)-2-((tert-butoxycarbonyl)amino)-6-oxohexanoic acid is a complex organic compound that features a benzyloxy group, a tert-butoxycarbonyl (Boc) protected amino group, and a keto group on a hexanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-6-(Benzyloxy)-2-((tert-butoxycarbonyl)amino)-6-oxohexanoic acid typically involves multiple steps, starting from readily available starting materials. One common approach is the protection of the amino group using tert-butoxycarbonyl (Boc) protection. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) under mild conditions .

The benzyloxy group can be introduced through a nucleophilic substitution reaction, where a suitable benzyl halide reacts with the corresponding alcohol derivative of the hexanoic acid. The keto group can be introduced via oxidation reactions using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) .

Industrial Production Methods

Industrial production of ®-6-(Benzyloxy)-2-((tert-butoxycarbonyl)amino)-6-oxohexanoic acid may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

®-6-(Benzyloxy)-2-((tert-butoxycarbonyl)amino)-6-oxohexanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Sodium hydride (NaH), alkyl halides

Major Products Formed

    Oxidation: Benzaldehyde, benzoic acid derivatives

    Reduction: Hydroxyhexanoic acid derivatives

    Substitution: Various substituted hexanoic acid derivatives

Scientific Research Applications

®-6-(Benzyloxy)-2-((tert-butoxycarbonyl)amino)-6-oxohexanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of ®-6-(Benzyloxy)-2-((tert-butoxycarbonyl)amino)-6-oxohexanoic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby blocking its activity. The Boc-protected amino group can be deprotected under acidic conditions to reveal the free amine, which can then interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

    ®-6-(Benzyloxy)-2-amino-6-oxohexanoic acid: Lacks the Boc protection, making it more reactive but less stable.

    ®-6-(Benzyloxy)-2-((tert-butoxycarbonyl)amino)-6-hydroxyhexanoic acid:

Uniqueness

®-6-(Benzyloxy)-2-((tert-butoxycarbonyl)amino)-6-oxohexanoic acid is unique due to the presence of both the benzyloxy and Boc-protected amino groups, which provide specific reactivity and stability characteristics. This makes it a valuable intermediate in organic synthesis and drug development.

Properties

Molecular Formula

C18H25NO6

Molecular Weight

351.4 g/mol

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxo-6-phenylmethoxyhexanoic acid

InChI

InChI=1S/C18H25NO6/c1-18(2,3)25-17(23)19-14(16(21)22)10-7-11-15(20)24-12-13-8-5-4-6-9-13/h4-6,8-9,14H,7,10-12H2,1-3H3,(H,19,23)(H,21,22)/t14-/m1/s1

InChI Key

QAMQBROWEMDMOK-CQSZACIVSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CCCC(=O)OCC1=CC=CC=C1)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCC(=O)OCC1=CC=CC=C1)C(=O)O

Origin of Product

United States

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